3-(1H-indol-3-ylsulfanyl)propanoic Acid
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Description
3-(1H-indol-3-ylsulfanyl)propanoic Acid, also known as 3-indol-3-ylthiopropanoic acid, is a unique chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .
Molecular Structure Analysis
The molecular structure of 3-(1H-indol-3-ylsulfanyl)propanoic Acid is represented by the SMILES stringOC(=O)CCSc1c[nH]c2ccccc12
. The InChI representation of the molecule is 1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14)
.
Scientific Research Applications
Medicine
3-(1H-indol-3-ylsulfanyl)propanoic Acid has potential applications in medicine due to its structural similarity to compounds that exhibit biological activity. For instance, indole derivatives are known to have therapeutic effects, including anti-inflammatory and antioxidant properties . This compound could be explored for its efficacy in treating metabolic disorders, as indole-based structures can influence glucose metabolism and insulin sensitivity .
properties
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKIXUQAPZEIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355194 |
Source
|
Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
CAS RN |
80412-20-0 |
Source
|
Record name | 3-(1H-indol-3-ylsulfanyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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